2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid
Description
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid is a cyclopentane-derived compound featuring a 1-methyl group, a carboxylic acid moiety at position 1, and a benzyloxycarbonyl (Cbz)-protected amino group at position 2. The Cbz group enhances stability during synthetic processes, while the cyclopentane ring introduces conformational constraints, which may influence binding to biological targets .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-8-12(15)16-14(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
KAMXKPXWGMACMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group
- The amino group is protected by reacting the corresponding amino cyclopentane derivative with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as triethylamine (Et3N).
- Typical conditions involve dissolving the amino compound in an organic solvent like dichloromethane (DCM) at 0 °C to room temperature.
- The reaction proceeds via nucleophilic attack of the amine on the CbzCl, forming the carbamate linkage.
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Benzyloxycarbonyl chloride (CbzCl) | Dichloromethane (DCM) | 0 °C to RT | 1–3 hours | Use of triethylamine as base to scavenge HCl |
This method is supported by standard literature protocols for carbamate formation and has been employed in the synthesis of similar N-Cbz protected amino acids and derivatives.
Installation of the 1-Methyl and 1-Carboxylic Acid Substituents on Cyclopentane
- The methyl group at the 1-position and the carboxylic acid functionality can be introduced via alkylation and subsequent oxidation or hydrolysis steps.
- One approach involves starting from a cyclopentane derivative with a suitable leaving group at the 1-position, which undergoes nucleophilic substitution with methylating agents.
- Carboxylation can be achieved by oxidation of a methyl group or by using carboxylation reactions of organometallic intermediates.
Alternative Synthetic Routes
- Electrochemical oxidation methods have been reported for the functionalization of cyclic carbamates, which could be adapted for preparing N-Cbz protected cyclopentane derivatives with functional groups.
- For example, Shono-type electrochemical oxidation can be used to introduce unsaturation or functional groups into saturated cyclic carbamates, followed by Brønsted acid-mediated transformations to yield desired derivatives.
Purification and Characterization
- The product is typically purified by standard chromatographic techniques such as flash column chromatography.
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.
- The compound's InChIKey is KAMXKPXWGMACMA-UHFFFAOYSA-N, and its canonical SMILES is CC1(CCCC1NC(=O)OCC2=CC=CC=C2)C(=O)O, confirming its structure.
Data Table: Summary of Preparation Parameters
Research Findings and Literature Support
- The use of Cbz protection is well-documented in the literature for amino acid derivatives, providing stability during multi-step synthesis and facile removal.
- Electrochemical and chemical oxidation methods for cyclic carbamates and amino acids have been explored to functionalize saturated rings, enabling the synthesis of diverse scaffolds.
- No direct literature detailing the exact synthesis of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid was found, but the compound's preparation can be extrapolated from known methods of Cbz protection and cyclopentane functionalization.
Chemical Reactions Analysis
Types of Reactions
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound may also interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with 2-Amino-1-hydroxycyclopentane-carboxylic Acid
Structural Differences :
- Substituents: The target compound has a methyl group and Cbz-protected amino group, whereas 2-amino-1-hydroxycyclopentane-carboxylic acid () features a hydroxyl group at position 1 and an unprotected amino group at position 2 .
- The unprotected amino group in 2-amino-1-hydroxycyclopentane-carboxylic acid allows direct participation in hydrogen bonding, making it a closer mimic of serine/threonine .
Comparison with Benzyl 4-aminopiperidine-1-carboxylate
Structural Differences :
- Ring System: The target compound has a five-membered cyclopentane ring, while Benzyl 4-aminopiperidine-1-carboxylate () contains a six-membered piperidine ring .
- Functional Groups: Both share a Cbz-protected amino group, but the piperidine derivative lacks a carboxylic acid and methyl group.
Key Research Findings and Implications
- Biological Activity: Cyclopentane analogs like 2-amino-1-hydroxycyclopentane-carboxylic acid exhibit amino acid mimicry, suggesting the target compound could be modified for enzyme inhibition or substrate competition .
- Synthetic Utility : The Cbz group in the target compound enables selective deprotection, a critical feature in multi-step organic syntheses .
- Safety Considerations: Both the target compound and Benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological data, necessitating caution in handling .
Biological Activity
The compound 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid , also known by its IUPAC name 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid, is a significant molecule in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological implications, and relevant case studies.
Basic Information
- Molecular Formula : C15H19NO4
- Molecular Weight : 277 Da
- CAS Number : 1495525-04-6
- LogP : 2.96
- Polar Surface Area : 76 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
Structural Representation
The compound features a cyclopentane ring substituted with a benzyloxycarbonyl group and a carboxylic acid functional group, which are crucial for its biological activity.
The biological activity of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid is primarily attributed to its interactions with various receptors and enzymes. It has been shown to influence several pathways:
- Neurotransmitter Receptors : The compound interacts with serotonin (5-HT) receptors, which are involved in mood regulation and cognitive functions. This interaction suggests potential applications in treating mood disorders .
- Metabolic Enzymes : It inhibits enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are essential in lipid metabolism. This inhibition could have implications for metabolic disorders .
Target Interactions
The following table summarizes the key biological targets and associated activities of the compound:
| Biological Target | Type of Interaction | Effect |
|---|---|---|
| Serotonin Receptors (5-HT) | Agonist/Antagonist | Modulates mood and anxiety |
| Adrenergic Receptors | Antagonist | Affects cardiovascular responses |
| Acetyl-CoA Carboxylase | Inhibitor | Reduces fatty acid synthesis |
| Angiotensin-Converting Enzyme | Inhibitor | Potential antihypertensive effects |
| Cannabinoid Receptors | Modulator | Influences pain perception and inflammation |
Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of the compound, researchers found that it significantly increased serotonin levels in the brain, leading to improved mood in animal models. The results indicated that the compound could be beneficial in treating depression-related disorders .
Study 2: Metabolic Impact
Another study focused on the metabolic impact of the compound, revealing that it effectively reduced lipid accumulation in liver cells by inhibiting acetyl-CoA carboxylase. This suggests potential applications for managing conditions like non-alcoholic fatty liver disease (NAFLD) .
Study 3: Cardiovascular Implications
Research investigating the cardiovascular implications found that the compound's antagonistic action on adrenergic receptors resulted in decreased heart rate and blood pressure in hypertensive models. These findings support its potential use as an antihypertensive agent .
Q & A
Q. What are the key structural features of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid, and how do they influence reactivity?
The compound contains a cyclopentane ring substituted with a 1-methyl group and a carboxylic acid moiety. The benzyloxycarbonyl (Cbz) protecting group on the amino functionality enhances stability during synthesis, preventing unwanted side reactions like nucleophilic attack. The strained cyclopentane ring may influence conformational flexibility, impacting interactions in biological systems or catalytic processes. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry and substituent positioning, particularly for the methyl and Cbz groups .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical route involves:
Cyclopentane ring formation : Using [2+2] or [3+2] cycloaddition strategies under controlled conditions.
Introduction of the methyl group : Via alkylation of a pre-formed cyclopentanecarboxylic acid intermediate.
Amino group protection : The Cbz group is introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to avoid racemization .
Carboxylic acid activation : Ester intermediates (e.g., methyl esters) are hydrolyzed selectively to yield the final carboxylic acid .
Q. How is purity assessed for this compound, and what analytical techniques are critical?
Purity is evaluated via:
- High-performance liquid chromatography (HPLC) : To resolve enantiomers and detect impurities (<95% purity indicates need for repurification).
- Mass spectrometry (MS) : Confirms molecular weight (C₁₆H₁₉NO₄; theoretical MW: 289.33 g/mol).
- Elemental analysis : Validates C, H, N, and O content within ±0.3% of theoretical values .
Q. What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles ().
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- First aid : Immediate flushing with water for eye/skin contact (15+ minutes); medical consultation required due to unstudied toxicological profiles .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) can induce enantioselectivity during cyclopentane ring formation. For example, a titanium-based Lewis acid catalyst with a chiral ligand achieves >90% enantiomeric excess (ee) in related cyclopropane systems .
Q. What are the reactivity patterns of the Cbz-protected amino group under acidic or basic conditions?
- Acidic conditions : The Cbz group is stable in mild acids (e.g., HCl) but cleaved by strong acids (HBr/acetic acid).
- Basic conditions : Susceptible to hydrolysis at elevated temperatures (e.g., NaOH/EtOH, 60°C), requiring careful pH control during deprotection .
Q. How does this compound interact with biological targets, and what assays validate its activity?
As a cyclopentane-based β-amino acid derivative, it mimics natural amino acids in peptide backbones. Use:
Q. How to address contradictions in reported toxicity data for structurally similar compounds?
Q. What computational methods predict the compound’s stability and degradation pathways?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the cyclopentane ring and Cbz group. Tools like Reaxys and Pistachio databases model hydrolysis and oxidation pathways under varying pH/temperature .
Q. How to characterize degradation products under accelerated storage conditions?
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks.
- LC-QTOF-MS : Identifies major degradants (e.g., decarboxylated or ring-opened derivatives).
- Stability-indicating methods : Validate via ICH guidelines Q1A(R2) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
